
(3-Fluoro-5-(methoxycarbonyl)-2-methylphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Fluoro-5-(methoxycarbonyl)-2-methylphenyl)boronic acid is an organic compound with the molecular formula C9H10BFO4. It is a boronic acid derivative, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its ability to form stable complexes with diols, making it valuable in various chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Reaction of 3-fluoro-5-methoxycarbonylphenylboronic acid with methoxycarbonyl thionyl chloride: This method involves the reaction of 3-fluorophenylboronic acid with methoxycarbonyl thionyl chloride to produce 3-fluoro-5-(methoxycarbonyl)-2-methylphenylboronic acid.
Reaction of phenyl trifluoroborane with methoxycarbonyl thionyl chloride: This method involves the reaction of phenyl trifluoroborane with methoxycarbonyl thionyl chloride, followed by deoxygenation to generate the target product.
Industrial Production Methods
The industrial production of 3-fluoro-5-(methoxycarbonyl)-2-methylphenylboronic acid typically involves large-scale synthesis using the above-mentioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually produced under inert gas conditions to prevent oxidation and degradation .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: (3-Fluoro-5-(methoxycarbonyl)-2-methylphenyl)boronic acid can undergo oxidation reactions to form corresponding phenols or quinones.
Reduction: The compound can be reduced to form the corresponding alcohols or hydrocarbons.
Substitution: It can undergo substitution reactions, particularly in the presence of halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and electrophiles (e.g., alkyl halides).
Major Products Formed
Oxidation: Phenols, quinones
Reduction: Alcohols, hydrocarbons
Substitution: Various substituted aromatic compounds
Aplicaciones Científicas De Investigación
(3-Fluoro-5-(methoxycarbonyl)-2-methylphenyl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-fluoro-5-(methoxycarbonyl)-2-methylphenylboronic acid involves its ability to form stable complexes with diols. This property makes it valuable in various chemical reactions, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling reactions. The compound acts as a boron source, which reacts with palladium catalysts to form the desired biaryl products .
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoro-5-methoxyphenylboronic acid: Similar in structure but lacks the methoxycarbonyl group.
3-Fluoro-5-methylphenylboronic acid: Similar in structure but lacks the methoxycarbonyl group and has a methyl group instead.
3-Carbamoyl-5-fluorophenyl boronic acid: Similar in structure but has a carbamoyl group instead of the methoxycarbonyl group.
Uniqueness
(3-Fluoro-5-(methoxycarbonyl)-2-methylphenyl)boronic acid is unique due to the presence of both the fluoro and methoxycarbonyl groups, which enhance its reactivity and stability in various chemical reactions. This makes it a valuable compound in organic synthesis and industrial applications .
Propiedades
IUPAC Name |
(3-fluoro-5-methoxycarbonyl-2-methylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BFO4/c1-5-7(10(13)14)3-6(4-8(5)11)9(12)15-2/h3-4,13-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFPAOLDBQTBBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1C)F)C(=O)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

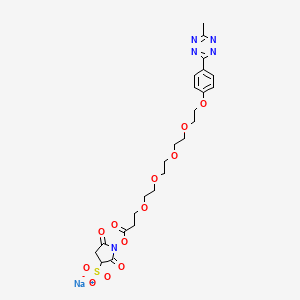

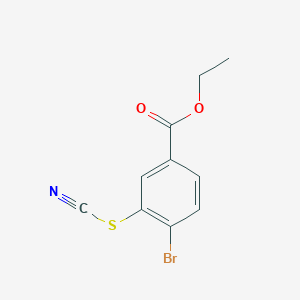
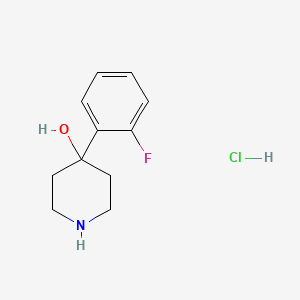
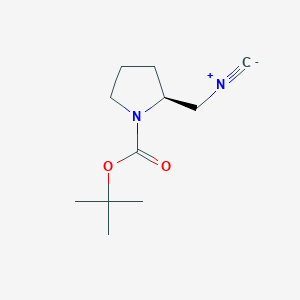
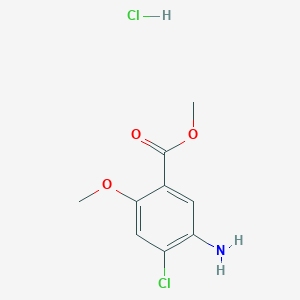
![1,3-Dioxo-1,3-dihydrobenzo[de]isochromene-5-carbonitrile](/img/structure/B8027793.png)
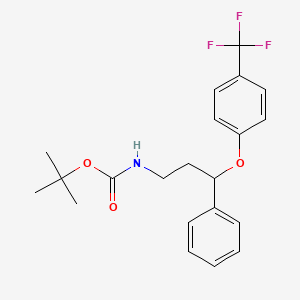
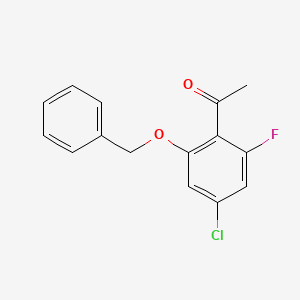
![8-Iodo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide](/img/structure/B8027808.png)
![2,8-Dichloro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B8027811.png)
![2-(4-Chloro-phenyl)-2,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester](/img/structure/B8027819.png)
![Imidazo[1,2-a]pyridin-2-ol hydrochloride](/img/structure/B8027826.png)
